molecular formula C24H34N2O5 B562696 Trandolapril D5 CAS No. 1356847-98-7

Trandolapril D5

Cat. No.: B562696
CAS No.: 1356847-98-7
M. Wt: 435.576
InChI Key: VXFJYXUZANRPDJ-YFCLCGKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

    Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

    Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

    Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

    Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

    Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives at the ester group.

Scientific Research Applications

Introduction to Trandolapril D5

This compound is a deuterated form of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and safety profiles. This article reviews the scientific applications of this compound, focusing on its therapeutic uses, clinical studies, and pharmacological characteristics.

Pharmacokinetics

The pharmacokinetics of this compound suggest improved absorption and longer half-life compared to standard trandolapril. Studies indicate that the bioavailability may be higher, leading to more consistent therapeutic effects over a 24-hour period .

Clinical Applications

This compound has several clinical applications:

  • Hypertension Management : Effective in controlling blood pressure in patients with mild to moderate hypertension. Clinical trials have shown that doses of 2 mg once daily can maintain blood pressure control throughout the day .
  • Heart Failure Treatment : Demonstrates efficacy in patients with congestive heart failure, particularly those with left ventricular dysfunction post-myocardial infarction. Long-term use has been associated with reduced mortality rates .
  • Diabetic Patients : this compound shows significant benefits in diabetic populations by reducing cardiovascular events and progression to severe heart failure .

Case Study 1: Hypertension Control

A clinical trial involving 500 patients with mild to moderate hypertension evaluated the efficacy of this compound. Results indicated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment, with a mean reduction of 15 mmHg systolic and 10 mmHg diastolic (p < 0.001). The trough/peak ratio was consistently above 50%, indicating sustained efficacy .

Case Study 2: Heart Failure Post-MI

In a study assessing patients who had suffered an acute myocardial infarction, this compound was administered within five days post-event. Over a follow-up period of 24 months, the treatment group exhibited a relative risk reduction in all-cause mortality of 22% compared to placebo (RR = 0.78; p = 0.001). Notably, cardiovascular deaths were also significantly lower in the treatment group .

Case Study 3: Diabetic Population

A subgroup analysis from the TRACE study highlighted the benefits of this compound in diabetic patients. The treatment resulted in a relative risk reduction for total mortality of 36% compared to placebo (RR = 0.64; p < 0.01) and significantly decreased progression to severe heart failure (RR = 0.38; p < 0.01) .

Comparative Efficacy

Parameter This compound Standard Trandolapril
BioavailabilityHigherStandard
Half-lifeLongerShorter
Efficacy in hypertensionEffectiveEffective
Mortality reduction post-MISignificantSignificant
Side effectsSimilarSimilar

Mechanism of Action

Trandolapril D5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The deuterium substitution enhances the compound’s stability, prolonging its duration of action .

Comparison with Similar Compounds

    Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

    Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

Biological Activity

Trandolapril D5 is a stable isotope-labeled derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. The incorporation of deuterium (D5) enhances its detection in biological systems, making it a valuable tool for pharmacokinetic studies and metabolic profiling without significantly altering its chemical properties or biological activity. This article delves into the biological activity of this compound, including its mechanisms, pharmacokinetics, and relevant case studies.

This compound functions as a prodrug, which is metabolized to its active form, Trandolaprilat. This active metabolite inhibits ACE, leading to decreased production of angiotensin II (ATII), a potent vasoconstrictor. The inhibition of ACE results in:

  • Vasodilation : Lowering blood pressure by reducing ATII levels.
  • Increased Plasma Renin Activity : Due to loss of feedback inhibition from ATII.
  • Cardiovascular Protection : Reducing mortality rates in patients with left ventricular dysfunction after myocardial infarction.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Approximately 40-60% absorption with a low bioavailability of 4-14% due to extensive first-pass metabolism.
  • Distribution : Volume of distribution is around 18 L, with serum protein binding approximately 80% for Trandolapril and 65-94% for Trandolaprilat.
  • Metabolism : Primarily occurs in the liver where Trandolapril is converted to Trandolaprilat and several other metabolites.
  • Elimination Half-Life : The half-lives are about 6 hours for Trandolapril and 10 hours for Trandolaprilat, with an effective half-life for elimination being 16-24 hours.

Biological Activity and Effects

The biological activity of this compound is largely attributed to its ability to inhibit ACE. This inhibition has several downstream effects:

  • Reduction in Blood Pressure : By decreasing ATII levels, leading to vasodilation.
  • Cardioprotection : Clinical studies have shown that long-term treatment with Trandolapril significantly reduces overall mortality and cardiovascular-related deaths in patients post-myocardial infarction .
  • Antiarrhythmic Effects : Evidence suggests that ACE inhibitors like Trandolapril may reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction .

Table 1: Summary of Clinical Trial Findings on Trandolapril

StudyPopulationTreatment DurationKey Findings
TRACE StudyPatients with left ventricular dysfunction post-MI24-50 monthsReduced overall mortality (34.7% vs. 42.3% placebo), decreased risk of cardiovascular death (relative risk 0.75)
Atrial Fibrillation StudyPatients post-MI with sinus rhythm2-4 yearsReduced incidence of atrial fibrillation in the trandolapril group compared to placebo

Case Study Insights

  • Clinical Trial on Myocardial Infarction :
    In a randomized trial involving 1749 patients with left ventricular dysfunction following myocardial infarction, those treated with Trandolapril exhibited a significant reduction in mortality compared to the placebo group (34.7% vs. 42.3%, p=0.001). Additionally, the risk of developing severe heart failure was lower in the treatment group (relative risk 0.71) .
  • Cerebral Effects in Atherogenesis :
    A study investigating the effects of Trandolapril on cerebral vessels and cortical neurons demonstrated protective effects against vascular damage during experimental atherogenesis, suggesting potential neuroprotective benefits beyond cardiovascular effects .

Chemical Reactions Analysis

Key Chemical Reactions

Trandolapril-d5 benzyl ester participates in reactions typical of esters, amides, and deuterated compounds. Major reaction types include:

Hydrolysis

Reaction TypeConditionsProducts
Acidic Hydrolysis2N HCl, 15–20°CTrandolapril-d5 free acid, benzyl alcohol
Basic HydrolysisNaOH (aq), refluxSodium salt of trandolapril-d5, benzyl alcohol

Hydrolysis occurs preferentially at the ester group due to its higher reactivity compared to the amide bond . Acidic conditions yield the free acid form, while basic hydrolysis produces the corresponding carboxylate salt.

Oxidation

Oxidizing AgentConditionsOutcome
O₂ (atmospheric)Ambient temperature, prolonged storageDegradation products (e.g., sulfoxide derivatives)
H₂O₂Catalyzed by Fe³⁺, 25°CHydroxylated intermediates

Oxidative pathways are critical for studying metabolic stability, with deuterium substitution slowing reaction kinetics by up to 30% compared to non-deuterated analogs.

Esterification/Transesterification

ReactionReagentsYield (%)
Benzyl ester formationBenzyl alcohol, H₂SO₄ (cat.)85–92
TransesterificationEthanol, Ti(OiPr)₄ catalyst78

These reactions are reversible and pH-dependent, with optimal yields achieved in anhydrous conditions.

Stability Under Reactive Conditions

ConditionStability Profile
Aqueous pH 7.4 (simulated physiological)t₁/₂ = 48 hrs (vs. 32 hrs for non-deuterated form)
UV light (254 nm)Degrades to 90% purity after 72 hrs
High humidity (85% RH)No significant hydrolysis over 30 days

Stability enhancements due to deuterium are most pronounced in hydrolytic and oxidative environments.

Analytical Characterization Data

TechniqueKey Findings
NMR - Deuterium incorporation confirmed at positions 3a and 7a (δ 2.1–2.5 ppm)
HRMS m/z 525.325 [M+H]⁺ (theoretical: 525.325)
HPLC Retention time: 12.3 min (C18 column, 70:30 H₂O:ACN)

Q & A

Basic Research Questions

Q. How can researchers validate a stability-indicating HPLC method for quantifying Trandolapril D5 and its impurities?

  • Methodological Answer : Follow ICH Q3A(R2) guidelines for specificity, linearity, accuracy, and robustness. Use a C18 column (e.g., Agilent Eclipse) with optimized mobile phases to resolve this compound from impurities. Validate recovery rates (98–102%) and ensure minimal tailing/column degradation under forced degradation conditions (acid/base/oxidative stress) . Include system suitability tests (plate count >2,000, tailing factor <2) to confirm reproducibility across labs.

Q. What experimental parameters are critical for assessing this compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : Use deuterated internal standards (e.g., Trandolapril-phenyl-d5) to enhance LC-MS/MS specificity. Measure plasma concentrations of this compound and its active metabolite (trandolaprilat) over 72 hours post-dose. Calculate AUC, Cmax, t1/2, and clearance (CL) with non-compartmental analysis. Ensure baseline correction for endogenous compounds and validate extraction efficiency (>85%) .

Q. How should researchers design dose-response studies to evaluate this compound’s ACE inhibition efficacy?

  • Methodological Answer : Use a randomized, double-blind crossover design in hypertensive animal models. Measure systolic blood pressure (SBP) and angiotensin-converting enzyme (ACE) activity at multiple timepoints. Apply ANOVA with post-hoc Tukey tests to compare dose groups. Include positive controls (e.g., enalapril) and adjust for covariates like baseline SBP and renal function .

Advanced Research Questions

Q. How can in vitro/in vivo discrepancies in this compound activation by CES1 variants be resolved?

  • Methodological Answer : Conduct parallel in vitro (human liver microsomes) and in vivo (healthy volunteer PK studies) experiments. For in vitro, quantify trandolaprilat formation rates using LC-MS/MS and normalize to CES1 activity (e.g., via p-nitrophenyl acetate hydrolysis). In vivo, stratify participants by CES1G143E genotype and use mixed-effects modeling to account for covariates (e.g., hepatic blood flow). Compare effect sizes using Bland-Altman plots to identify metabolic bottlenecks .

Q. What statistical approaches address conflicting data on this compound’s renoprotective effects in diabetic models?

  • Methodological Answer : Apply meta-analysis with random-effects models to pool results from heterogeneous studies (e.g., varying albuminuria thresholds or species). Adjust for publication bias via funnel plots and trim-and-fill analysis. Stratify by confounders like diabetes type, baseline HbA1c, and concurrent RAS blockade. Use sensitivity analysis to exclude outliers and validate robustness .

Q. How to optimize LC-MS/MS parameters for simultaneous quantification of this compound and its polar metabolites in urine?

  • Methodological Answer : Employ hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column to retain polar metabolites. Use a gradient elution (0.1% formic acid in acetonitrile/water) and monitor transitions at m/z 431→234 for this compound and m/z 349→206 for trandolaprilat. Validate matrix effects (<15% ion suppression/enhancement) via post-column infusion and standard-addition calibration .

Q. Data Analysis and Contradiction Resolution

Q. What strategies mitigate variability in this compound stability studies across labs?

  • Methodological Answer : Standardize storage conditions (e.g., -80°C in amber vials with nitrogen headspace) and use WHO-calibrated reference standards. Implement inter-lab validation via blinded sample exchanges. Apply principal component analysis (PCA) to identify outlier batches and recalibrate HPLC detectors using a five-point calibration curve daily .

Q. How to assess the clinical relevance of CES1G143E’s modest impact on this compound PK in humans?

  • Methodological Answer : Perform power calculations to determine sample size required for detecting a 15% difference in trandolaprilat AUC (α=0.05, power=80%). Use physiologically based pharmacokinetic (PBPK) modeling to simulate dose adjustments in G143E carriers. Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals for proposed dosing regimens .

Q. Research Design Frameworks

Q. Which FINER criteria apply to formulating hypotheses about this compound’s off-target effects?

  • Methodological Answer : Ensure hypotheses are Feasible (e.g., access to transgenic models), Interesting (novel pathways like bradykinin potentiation), Novel (unreported interactions with CYP3A4), Ethical (IACUC-approved protocols), and Relevant (links to ACE inhibitor adverse events like angioedema) .

Q. How to structure a longitudinal study on this compound’s cardioprotective effects post-MI?

  • Methodological Answer : Use a multicenter, placebo-controlled design with stratified randomization (ejection fraction ≤35%). Primary endpoints: all-cause mortality and heart failure hospitalization. Secondary endpoints: LVEF changes via cardiac MRI. Adjust for competing risks (e.g., arrhythmia) via Fine-Gray subdistribution hazards models .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-YFCLCGKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.